molecular formula C19H29N3O2S B6959639 N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide

N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide

Cat. No.: B6959639
M. Wt: 363.5 g/mol
InChI Key: ZNTGYVWXALFADH-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a piperazine moiety

Properties

IUPAC Name

N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-15(23)20-18(16-5-2-3-6-16)19(24)22-12-10-21(11-13-22)9-8-17-7-4-14-25-17/h4,7,14,16,18H,2-3,5-6,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTGYVWXALFADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCC1)C(=O)N2CCN(CC2)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of piperazine with a suitable acyl chloride, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The final step often involves the cyclization of the intermediate to form the cyclopentyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors in the central nervous system, while the thiophene ring may contribute to its binding affinity. The compound’s effects are mediated through modulation of receptor activity and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-cyclopentyl-2-oxo-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]acetamide: shares structural similarities with other piperazine derivatives and thiophene-containing compounds.

    Thiophene derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperazine derivatives: Widely used in medicinal chemistry for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentyl group, thiophene ring, and piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.

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